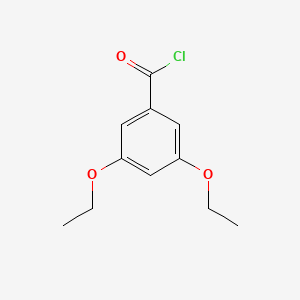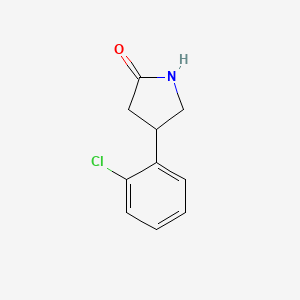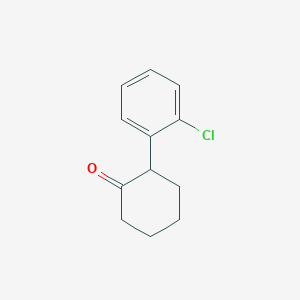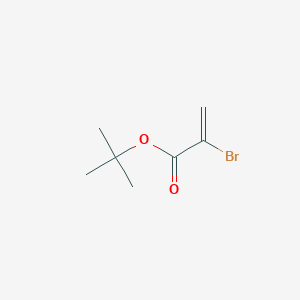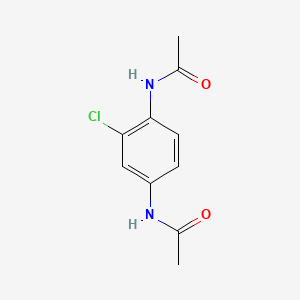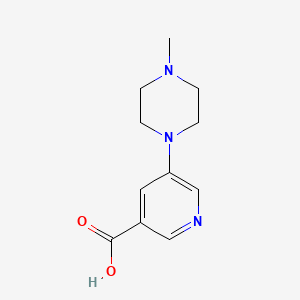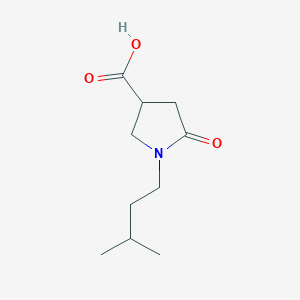
4-(1H-インドール-5-イル)安息香酸
説明
4-(1H-indol-5-yl)benzoic Acid is a useful research compound. Its molecular formula is C15H11NO2 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1H-indol-5-yl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-indol-5-yl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス用途
4-(1H-インドール-5-イル)安息香酸: 誘導体は、その抗ウイルス特性について研究されています。 インドール核を持つ化合物は、インフルエンザAやコクサッキーB4ウイルスなど、さまざまなウイルスに対して阻害活性を示すことが明らかになっています . これらの発見は、現在の治療法よりも効果的または副作用が少ない新しい抗ウイルス薬の開発の可能性を示唆しています。
抗がん研究
4-(1H-インドール-5-イル)安息香酸に関連するインドール誘導体を含むインドール誘導体は、その抗がん活性について研究されています。 これらの化合物は、がん細胞の増殖を阻害することが明らかになっており、化学療法薬としての使用が検討されています . この研究分野は、標的型がん治療の開発にとって特に有望です。
農業化学
農業では、4-(1H-インドール-5-イル)安息香酸誘導体は、植物の成長と保護における役割について調査されています。 トリプトファンから誘導された植物ホルモンであるインドール-3-酢酸は、インドール化合物が植物生物学において不可欠であることの1つの例です . この分野の研究により、作物の収量増加と、害虫や病気に対する耐性の向上につながる可能性があります。
環境科学
4-(1H-インドール-5-イル)安息香酸を含むインドール化合物の環境への影響は、活発な研究分野です。 これらの化合物は、生態系にさまざまな影響を与える可能性があり、その挙動と分解を理解することで、環境保護の取り組みを情報提供できます .
生化学と酵素阻害
4-(1H-インドール-5-イル)安息香酸: とその誘導体は、特に糖尿病研究の文脈において、酵素阻害の研究に使用されてきました。 これらの化合物は、炭水化物の消化に関与する酵素であるα-グルコシダーゼの非競合的阻害剤として作用することが示されています . この研究は、糖尿病やその他の代謝性疾患の治療に影響を与えます。
薬理学的重要性
薬理学では、4-(1H-インドール-5-イル)安息香酸誘導体の役割が、新しい薬の開発のために研究されています。 α-グルコシダーゼ阻害剤としての可能性は、2型糖尿病の新しい治療法を作成するための道を切り開いています . さらに、その抗菌特性は、新しい抗生物質の開発のために調査されています .
作用機序
Target of Action
It’s known that indole derivatives, which include 4-(1h-indol-5-yl)benzoic acid, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The interaction of these compounds with their targets leads to changes in the biological activities of the targets, which can result in the observed therapeutic effects.
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For example, some indole derivatives have been found to have antiviral activity, suggesting that they may interfere with viral replication pathways .
Result of Action
Given the diverse biological activities associated with indole derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular levels . For instance, its antiviral activity suggests that it may interfere with viral replication at the molecular level .
生化学分析
Biochemical Properties
4-(1H-indol-5-yl)benzoic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can lead to a decrease in glucose absorption, making it a potential candidate for managing diabetes. Additionally, 4-(1H-indol-5-yl)benzoic Acid interacts with proteins involved in cell signaling pathways, influencing various cellular processes.
Molecular Mechanism
At the molecular level, 4-(1H-indol-5-yl)benzoic Acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its binding to α-glucosidase results in enzyme inhibition, which affects carbohydrate metabolism . Additionally, 4-(1H-indol-5-yl)benzoic Acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Metabolic Pathways
4-(1H-indol-5-yl)benzoic Acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, its inhibition of α-glucosidase affects the carbohydrate metabolism pathway, leading to changes in glucose levels . Additionally, 4-(1H-indol-5-yl)benzoic Acid can influence the levels of various metabolites, thereby affecting the overall metabolic flux within the cell.
特性
IUPAC Name |
4-(1H-indol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18)11-3-1-10(2-4-11)12-5-6-14-13(9-12)7-8-16-14/h1-9,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOGZDRHFZTAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399737 | |
| Record name | 4-(1H-indol-5-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-18-4 | |
| Record name | 4-(1H-Indol-5-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-indol-5-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


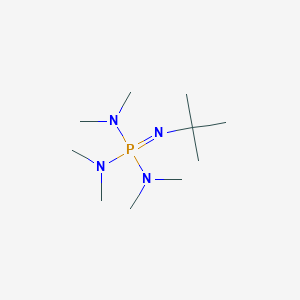
![2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium](/img/new.no-structure.jpg)
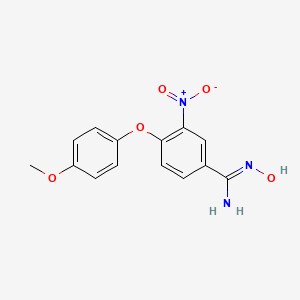
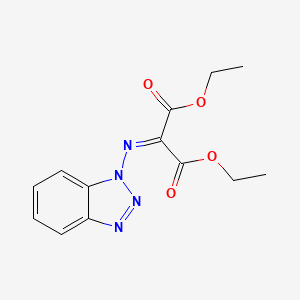
![Urea, N,N'-bis[4-(1-methylethyl)phenyl]-](/img/structure/B1598207.png)
![4-[2-(4-Methoxyphenyl)ethyl]piperidine](/img/structure/B1598208.png)
